molecular formula C8H8O B1216630 2,3-Dihydrobenzofuran CAS No. 496-16-2

2,3-Dihydrobenzofuran

Cat. No. B1216630
CAS RN: 496-16-2
M. Wt: 120.15 g/mol
InChI Key: HBEDSQVIWPRPAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans has evolved significantly, incorporating strategies such as sequential C-H functionalization reactions, including rhodium-catalyzed enantioselective intermolecular C-H insertion followed by palladium-catalyzed C-H activation and C-O cyclization, for the enantioselective synthesis of highly functionalized derivatives (Wang et al., 2013). Other methods involve electrochemicalsequential aryl radical cyclization-carboxylation processes (Senboku et al., 2011) and biocatalytic strategies for diastereo- and enantioselective synthesis, offering high yields and stereoselectivity (Vargas et al., 2019).

Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzofuran derivatives plays a crucial role in their chemical reactivity and biological activity. Studies have focused on the enantioselective construction of these structures, leveraging stereoselective reactions and biocatalytic approaches to achieve desired configurations and enhance molecular interactions (Vargas et al., 2019).

Chemical Reactions and Properties

2,3-Dihydrobenzofurans undergo a variety of chemical reactions, including Heck-type sp(2) C-H functionalization and intermolecular cyclization processes, to further diversify their structures (Wang et al., 2013). These reactions enable the synthesis of compounds with complex architectures and multiple functional groups, expanding their applicability in various fields.

Scientific Research Applications

Biocatalytic Synthesis

  • 2,3-DHB has been used in biocatalytic strategies for the synthesis of stereochemically rich tricyclic scaffolds. These syntheses achieve high enantiopurity and yield, proving useful for further development of metalloprotein catalysts for abiotic carbene transfer reactions (Vargas et al., 2019).

Natural Product Synthesis

  • The compound is integral in the synthesis of natural products. Significant synthetic studies have focused on various natural products containing the 2,3-DHB skeleton, emphasizing synthetic strategies employed (Chen et al., 2019).

Medicinal Chemistry and Drug Development

  • 2,3-DHB structures have been explored as potential inhibitors of microsomal prostaglandin E2 synthase, suggesting their utility in the development of new therapeutic agents (Di Micco et al., 2016).
  • Research has also explored dihydrobenzofuran lignans derived from 2,3-DHB as potential antitumor agents, particularly in inhibiting tubulin polymerization, showing effectiveness against leukemia and breast cancer cell lines (Pieters et al., 1999).

Enantioselective Synthesis

  • 2,3-DHB has been used in the enantioselective synthesis of highly functionalized compounds, utilizing sequential C-H functionalization reactions (Wang et al., 2013).

Catalysis and Organic Synthesis

  • It has been used in dearomatizing fluoroaroylation of benzofurans, demonstrating its versatility in catalytic organic synthesis (Yu et al., 2022).

Chemoenzymatic Asymmetric Strategy

  • Chemoenzymatic asymmetric strategies have been developed for synthesizing optically active 2,3-DHB, showcasing its importance in stereocontrolled organic synthesis (Mangas-Sánchez et al., 2010).

Synthetic Approaches in Chemistry

  • 2,3-DHB is crucial in asymmetric syntheses, such as in the Heck/Tsuji-Trost reaction, underscoring its role in the construction of chiral substituted compounds (Tu et al., 2023).

Quantum Chemical Studies

  • Quantum chemical studies involving 2,3-DHB labeled compounds have been conducted, highlighting its significance in theoretical and computational chemistry (Shinde et al., 2020).

Safety And Hazards

2,3-Dihydrobenzofuran is classified as a combustible liquid and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEDSQVIWPRPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022040
Record name 2,3-Dihydrobenzofuran
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2,3-Dihydrobenzofuran
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Boiling Point

188.00 to 189.00 °C. @ 760.00 mm Hg
Record name 2,3-Dihydrobenzofuran
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Product Name

2,3-Dihydrobenzofuran

CAS RN

496-16-2
Record name Dihydrobenzofuran
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Record name Benzofuran, 2,3-dihydro-
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Record name 2,3-Dihydrobenzofuran
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Record name 2,3-dihydrobenzofuran
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Record name 2,3-Dihydrobenzofuran
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Melting Point

-21.5 °C
Record name 2,3-Dihydrobenzofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A flame dried 1-liter, 3-neck flask fitted with a dropping funnel, mechanical stirrer, N2 inlet, and an internal thermometer was charged with 5-benzyloxy-6-hydroxymethyl-2,3-dihydrobenzofuran (28.90 g, 0.11 moles), methylene chloride (250 ml) and triethylamine (16 ml, 0.11 moles). The reaction mixture was chilled to 10° C. and methanesulfonyl chloride (8.9 ml, 0.11 mole) was added dropwise, while maintaining an internal reaction temperature of 10° C. The resultant yellow-green mixture was warmed to room temperature and stirred for 15 hours. Water (100 ml) was added to the reaction, the layers partitioned and separated. The organic phase was washed sequentially with saturated sodium bicarbonate solution (2×100 ml) and brine (1×100 ml) to remove some greenish color. The yellow organic layear was dried over MgSO4, suction filtered and the filtrate concentrated in vacuo to afford 5-benzyloxy-6-methanesulfonyloxymethyl)-2,3-dihydrobenzofuran a yellow precipitate (33.0 g, 88%). The crude product was used in the next step without further purification which was not necessary for the subsequent reaction.
Name
5-benzyloxy-6-hydroxymethyl-2,3-dihydrobenzofuran
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzofuran
Reactant of Route 2
2,3-Dihydrobenzofuran
Reactant of Route 3
2,3-Dihydrobenzofuran
Reactant of Route 4
2,3-Dihydrobenzofuran
Reactant of Route 5
2,3-Dihydrobenzofuran
Reactant of Route 6
2,3-Dihydrobenzofuran

Citations

For This Compound
7,510
Citations
Z Chen, M Pitchakuntla, Y Jia - Natural product reports, 2019 - pubs.rsc.org
Covering: 2000 to 2018 Natural products containing the 2,3-dihydrobenzofuran (2,3-DHB) skeleton have been the focus of a substantial number of synthetic studies since 2000. Herein, …
Number of citations: 81 pubs.rsc.org
LG de Castro Oliveira, LM Brito… - Basic & Clinical …, 2017 - Wiley Online Library
Leishmaniasis is an infectious disease complex caused by protozoa from the Leishmania genus, which presents a broad spectrum of clinical manifestations: cutaneous, mucocutaneous …
Number of citations: 49 onlinelibrary.wiley.com
RP Tripathi, AK Yadav, A Ajay, SS Bisht… - European journal of …, 2010 - Elsevier
1,4-Disubstituted-1,2,3-triazoles (3–27) have been synthesized by [3+2] cycloaddition of different 2-(azidomethyl)-dihydronaptho(benzo)furans (2a, 2b, 2c and 2d) with different alkynes. …
Number of citations: 142 www.sciencedirect.com
CH Chen, CY Shaw, CC Chen… - Journal of natural products, 2002 - ACS Publications
Bioassy-directed fractionation of a culture broth of Penicillium citrinum F5 led to the isolation of a novel antioxidant 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran (1), together with …
Number of citations: 87 pubs.acs.org
M Szlosek-Pinaud, P Diaz, J Martinez, F Lamaty - Tetrahedron, 2007 - Elsevier
Various palladium-catalyzed cascade reactions of O-alkylated 2-iodophenol were explored in order to synthesize novel dihydrobenzofurans. An efficient tandem cyclization/anion …
Number of citations: 63 www.sciencedirect.com
VA Adole, BS Jagdale, TB Pawar, AA Sagane - South African Journal of …, 2020 - ajol.info
In the present investigation, an ultrasound promoted the synthesis of a series of (E)-3-(2, 3-dihydrobenzofuran 5-yl)-1-(aryl) prop-2-en-1-one derivatives from 2, 3-dihydrobenzofuran-5-…
Number of citations: 52 www.ajol.info
DE Nichols, SE Snyder, R Oberlender… - Journal of medicinal …, 1991 - ACS Publications
Two 2, 3-dihydrobenzofuran analogues of hallucinogenic amphetamines were prepared and evaluated foractivity in the two-lever drug-discrimination paradigm in rats trained to …
Number of citations: 48 pubs.acs.org
W Kurosawa, T Kan, T Fukuyama - Synlett, 2003 - thieme-connect.com
Optically active trans-2-Aryl-2, 3-dihydrobenzofuran-3-carboxylic acid esters were synthesized by intramolecular CH insertion reaction. Upon treatment with a catalytic amount of Rh 2 (R…
Number of citations: 42 www.thieme-connect.com
M Saleeb, S Mojica, AU Eriksson, CD Andersson… - European Journal of …, 2018 - Elsevier
A natural product inspired library was synthesized based on 2,3-diarylbenzofuran and 2,3-diaryl-2,3-dihydrobenzofuran scaffolds. The library of forty-eight compounds was prepared by …
Number of citations: 34 www.sciencedirect.com
MR Patel, A Bhatt, JD Steffen, A Chergui… - Journal of medicinal …, 2014 - ACS Publications
Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide) derivatives were …
Number of citations: 55 pubs.acs.org

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